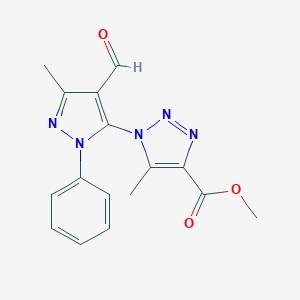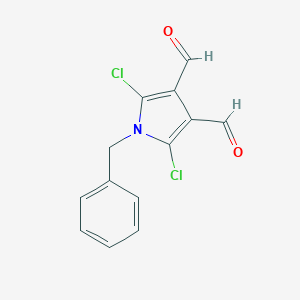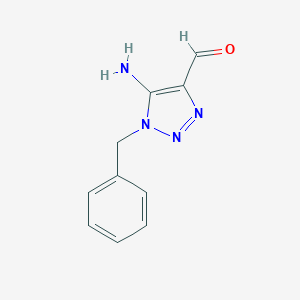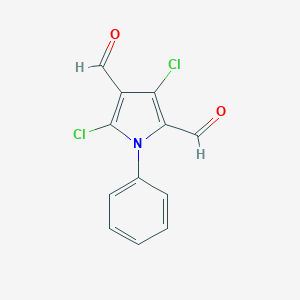![molecular formula C22H15ClN2O2 B290281 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B290281.png)
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two anilino groups attached to a naphthoquinone core, with a chlorine atom at the third position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the reaction of 2,3-dichloronaphthoquinone with aniline derivatives. One common method is the nucleophilic substitution reaction where 2,3-dichloronaphthoquinone reacts with 4-anilinoaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Anilinoanilino)-3-bromonaphthoquinone
- 2-(4-Anilinoanilino)-3-methylnaphthoquinone
- 2-(4-Anilinoanilino)-3-nitronaphthoquinone
Uniqueness
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the compound’s redox properties and ability to generate ROS make it a valuable tool in biological research .
Propiedades
Fórmula molecular |
C22H15ClN2O2 |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
2-(4-anilinoanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)25-16-12-10-15(11-13-16)24-14-6-2-1-3-7-14/h1-13,24-25H |
Clave InChI |
BUDJJOFTUPGGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)












![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
